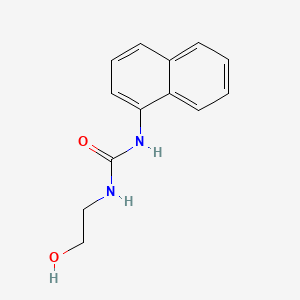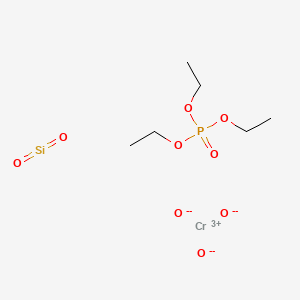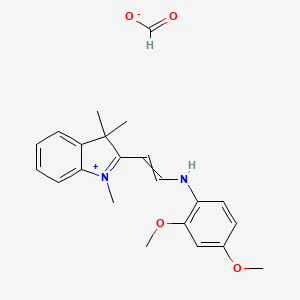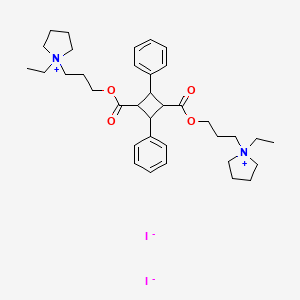
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an amino group, an aminocarbonyl group, and a dihydroxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolo[2,3-d]pyrimidine core, followed by the introduction of amino and aminocarbonyl groups through nucleophilic substitution reactions. The dihydroxypropyl side chain can be introduced via a subsequent reaction involving epoxide opening or similar mechanisms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Amino-5-iodopyrrolo[2,3-d]pyrimidine: This compound has a similar pyrrolopyrimidine core but with an iodine atom instead of the dihydroxypropyl side chain.
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: Similar to the above compound but with a bromine atom.
Uniqueness
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties. Its dihydroxypropyl side chain, in particular, provides additional sites for hydrogen bonding and interaction with biological molecules, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
127945-96-4 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-6(9(12)18)2-15(1-5(17)3-16)10(7)14-4-13-8/h2,4-5,16-17H,1,3H2,(H2,12,18)(H2,11,13,14) |
InChIキー |
WTFLMJBAECXDFR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)


![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
